molecular formula C14H9ClO2S B3344651 Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate CAS No. 85992-30-9

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate

Cat. No.: B3344651
CAS No.: 85992-30-9
M. Wt: 276.7 g/mol
InChI Key: OHOGUWDSHRBKSE-UHFFFAOYSA-N
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Description

“Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate” is a chemical compound . It is a derivative of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7 (8)5-6-9 (10)17-12 (11)13 (15)16/h1-6H, (H,15,16) .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, are involved in various chemical reactions. Some of the significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 276.74 . The melting point of its parent compound, 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid, is between 246-248 degrees Celsius .

Future Directions

The future directions in the study of “Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate” and similar thiophene derivatives could involve exploring their potential biological activities. Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .

Properties

IUPAC Name

methyl 1-chlorobenzo[e][1]benzothiole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c1-17-14(16)13-12(15)11-9-5-3-2-4-8(9)6-7-10(11)18-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOGUWDSHRBKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522337
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85992-30-9
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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